molecular formula C19H11F3O4 B11071146 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11071146
M. Wt: 360.3 g/mol
InChI Key: OCSZVVVFWWLWHB-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction using ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde in the presence of a catalyst such as lipase (Mucor miehei) in ionic liquids can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the chromene ring allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to dihydro derivatives.

Scientific Research Applications

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the chromene ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H11F3O4

Molecular Weight

360.3 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H11F3O4/c20-19(21,22)11-7-5-10(6-8-11)13-9-15(23)26-17-12-3-1-2-4-14(12)25-18(24)16(13)17/h1-8,13H,9H2

InChI Key

OCSZVVVFWWLWHB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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